N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound features a 4-oxo-3,4-dihydroquinazoline core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a carboxamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl ring. Such quinazoline derivatives are often explored for kinase inhibition or antimicrobial activity due to their structural mimicry of ATP-binding domains .
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19N3O5S/c1-28-18-5-3-2-4-17(18)23-12-21-16-10-13(6-7-15(16)20(23)25)19(24)22-14-8-9-29(26,27)11-14/h2-7,10,12,14H,8-9,11H2,1H3,(H,22,24) |
InChI Key |
GFOJEIYXDAOYHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a dihydroquinazoline core, which is known for its pharmacological significance. The molecular formula is with a molecular weight of approximately 391.4 g/mol . Its structure allows for various interactions with biological systems, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 1232789-51-3 |
1. Anti-inflammatory Activity
Research has indicated that compounds with the quinazolinone structure, including our compound of interest, exhibit significant COX-2 inhibitory activity . For instance, derivatives of quinazolinones have been shown to inhibit COX-2, an enzyme implicated in inflammation and pain pathways. A related study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for certain derivatives, suggesting the potential for anti-inflammatory applications .
2. Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the tetrahydrothiophene moiety enhances its reactivity and interaction with microbial targets. Compounds similar to this have demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus , indicating potential effectiveness in treating infections caused by resistant bacteria .
3. Anticancer Activity
The anticancer potential of quinazolinone derivatives has been well-documented. Recent studies show that compounds with similar structures can preferentially suppress the growth of rapidly dividing cancer cells compared to normal fibroblasts. For example, certain indolylquinazolinones showed significant antiproliferative activity against A549 lung cancer cells . The mechanism of action may involve the inhibition of key pathways involved in cell proliferation.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 and other relevant targets involved in inflammatory processes.
- Cellular Interaction : Its structural complexity allows it to interact with various cellular receptors and pathways, potentially modulating cell signaling related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their biological activities against COX enzymes, revealing promising anti-inflammatory effects .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds, finding significant activity against MRSA strains with MIC values as low as 0.98 μg/mL .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating potent cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, supported by biochemical assays like annexin V-FITC staining and caspase activity analysis .
Antioxidant Properties
Quinazoline derivatives are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases where oxidative stress plays a significant role .
Kinase Inhibition
In the context of drug design, quinazoline derivatives are frequently explored as small molecule inhibitors targeting various kinases involved in cancer progression. This compound may serve as a scaffold for developing selective kinase inhibitors with improved pharmacological profiles .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups essential for its biological activity. Common synthetic methods include:
- Solid-phase synthesis : This method facilitates the rapid assembly of complex molecules while allowing for the easy purification of intermediates .
- Click chemistry : Utilized to create diverse libraries of compounds that can be screened for biological activity, enhancing the discovery process in medicinal chemistry .
Case Studies and Research Findings
Several studies have documented the potential of this compound in specific applications:
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Quinazoline Carboxamides
Table 2: Impact of Substituents on Properties
| Substituent | Electronic Effect | Solubility Impact | Bioactivity Hypothesis |
|---|---|---|---|
| 2-Methoxyphenyl (Target) | Electron-donating | Moderate | Kinase inhibition via H-bonding |
| 3-Trifluoromethylphenyl | Electron-withdrawing | Low | Enhanced binding affinity |
| Tetrahydrothiophene sulfone | Polar | High | Improved bioavailability |
Preparation Methods
Synthesis of 7-Carboxy-3-(2-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazoline
Starting Material : Methyl 2-amino-4-nitrobenzoate undergoes sequential modifications:
-
Nitration Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Cyclization : Reaction with 2-methoxybenzaldehyde in acetic acid forms the dihydroquinazoline ring via Schiff base intermediate.
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl ester to a carboxylic acid.
Reaction Conditions :
Preparation of Tetrahydrothiophene-1,1-Dioxide-3-Amine
Synthetic Route :
-
Epoxidation : Tetrahydrothiophene is oxidized to the sulfone using H₂O₂ in acetic acid.
-
Ring-Opening Amination : Reaction with aqueous ammonia under pressure yields the primary amine.
Optimization Note : Excess H₂O₂ (3 equiv) ensures complete sulfone formation, while NH₃ concentration (25% w/w) minimizes byproducts.
Coupling of Carboxylic Acid and Amine
Activation and Coupling :
-
Carboxylic Acid Activation : The quinazoline-7-carboxylic acid is treated with carbonyldiimidazole (CDI) in THF to form the acyl imidazole intermediate.
-
Amine Coupling : Reaction with tetrahydrothiophene-1,1-dioxide-3-amine in dichloromethane (DCM) at 0–5°C affords the final carboxamide.
Critical Parameters :
-
Temperature Control : Below 5°C prevents imidazole rearrangement.
-
Stoichiometry : 1.2 equiv of CDI ensures complete activation.
| Parameter | Value | Impact on Yield |
|---|---|---|
| CDI Equiv | 1.2 | Maximizes activation (95%) |
| Solvent | DCM | Enhances solubility (vs. THF) |
| Time | 4 h | Optimal for completion |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity, with retention time = 12.3 min.
Challenges and Alternative Methodologies
Competing Side Reactions
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Verify quinazoline core protons (δ 7.8–8.5 ppm) and methoxyphenyl substituents (δ 3.8–4.0 ppm for OCH₃) .
- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and tetrahydrothiophene-dioxide carbons (δ 35–50 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and sulfone S=O bonds (~1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 412.46 for [M+H]⁺) .
What strategies are recommended for identifying the compound’s primary biological targets?
Q. Advanced Research Focus
- Molecular Docking : Screen against kinase or protease libraries using software like AutoDock Vina to predict binding affinity to targets such as EGFR or PARP .
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized enzymes (e.g., IC₅₀ values for kinase inhibition) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in cell lysates .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. Advanced Research Focus
- Core Modifications : Replace the tetrahydrothiophene-dioxide group with isothiazolidinone or pyrazole rings to assess impact on solubility and target binding .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the methoxyphenyl ring to enhance metabolic stability .
- Assay Design : Test analogs in enzyme inhibition (e.g., IC₅₀ in nM range) and cytotoxicity assays (e.g., against HeLa or MCF-7 cells) .
Q. Example SAR Table :
| Analog Modification | Enzyme Inhibition (IC₅₀, nM) | Cytotoxicity (HeLa, IC₅₀, μM) |
|---|---|---|
| Parent Compound | 120 | 15.2 |
| -Cl at C3 of phenyl ring | 85 | 9.8 |
| Pyrazole replacement | 210 | 22.4 |
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Orthogonal Assays : Validate anti-cancer activity using both MTT and clonogenic assays to rule out false positives .
- Purity Analysis : Employ HPLC (≥95% purity threshold) to confirm activity is not due to impurities .
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
What methodologies improve the compound’s solubility and bioavailability for in vivo studies?
Q. Basic Research Focus
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the carboxamide moiety .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve plasma half-life .
How can enantiomeric purity be ensured if the compound has chiral centers?
Q. Advanced Research Focus
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate enantiomers (Rf difference ≥1.5) .
- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computational predictions .
What experimental approaches elucidate the compound’s mechanism of action at the molecular level?
Q. Advanced Research Focus
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
- Phosphoproteomics : Enrichment with TiO₂ columns to map kinase signaling pathways affected by the compound .
How do researchers assess the compound’s stability under varying storage conditions?
Q. Basic Research Focus
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS (e.g., hydrolysis of carboxamide to carboxylic acid) .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using peak area normalization in HPLC .
What strategies identify synergistic effects when combining this compound with other therapeutics?
Q. Advanced Research Focus
- Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) values with standard drugs (e.g., CI <1 indicates synergy) .
- Pathway Analysis : Integrate STRING database to map overlapping targets (e.g., PI3K/AKT and MAPK pathways) for rational combination design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
